2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide
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Overview
Description
- This compound has potential applications in various fields due to its intriguing structure.
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Biological Activity
The compound 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide is a synthetic derivative with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula: C11H15N3O3
- Molar Mass: 239.25 g/mol
- CAS Number: 129761-47-3
The compound features a unique structure that combines an isoindole moiety with a triazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing triazole and isoindole structures exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole derivatives. For instance:
Study | Method | Findings |
---|---|---|
Kiruthiga et al. (2019) | In vitro antimicrobial testing | Compounds similar to triazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria. |
Raghavendra et al. (2019) | Tube dilution method | Found that triazole derivatives exhibited comparable efficacy to standard antibiotics like ciprofloxacin. |
The presence of the triazole ring is crucial for the antimicrobial activity observed in these compounds, suggesting that similar mechanisms may apply to this compound.
Anticancer Activity
Triazoles have also been studied for their anticancer properties:
Study | Cell Lines Tested | Results |
---|---|---|
Kumar et al. (2020) | MTT assay on various cancer cell lines | Identified significant cytotoxic effects of triazole derivatives against cancer cells, indicating potential for further development as anticancer agents. |
Maghraby et al. (2019) | Aromatase enzyme inhibition study | Demonstrated that triazole compounds can inhibit enzyme activity linked to cancer proliferation. |
These findings suggest that this compound may possess similar anticancer properties.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition: Triazoles often inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Cell Cycle Disruption: Some studies indicate that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cells, contributing to antimicrobial and anticancer effects.
Case Studies and Research Findings
A comprehensive review of literature reveals multiple case studies examining the biological activity of triazole derivatives:
- Antimicrobial Efficacy: A study by Rajasekaran et al. demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Potential: Research by Xia et al. indicated that certain structural modifications on triazoles significantly enhanced their cytotoxicity against breast cancer cell lines.
- Toxicity Studies: Preliminary toxicity assessments have been conducted using computer prediction models and in vivo studies to evaluate safety profiles before clinical applications.
Properties
Molecular Formula |
C12H15N5O3 |
---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C12H15N5O3/c18-10(15-16-6-13-14-7-16)5-17-11(19)8-3-1-2-4-9(8)12(17)20/h6-9H,1-5H2,(H,15,18) |
InChI Key |
RFVYVVGCUZGSPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC(=O)NN3C=NN=C3 |
Origin of Product |
United States |
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